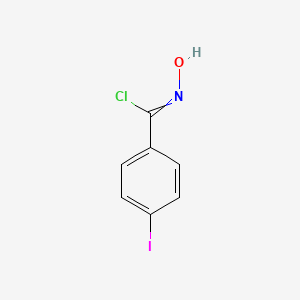
N-Hydroxy-4-iodobenzimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-iodobenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring This compound is characterized by the presence of an N-hydroxy group and an iodine atom attached to the benzimidazole ring, along with a chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-iodobenzimidoyl Chloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or iodine monochloride.
N-Hydroxy Group Addition: The N-hydroxy group can be introduced through the reaction of the benzimidazole derivative with hydroxylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-4-iodobenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The N-hydroxy group can be oxidized to form N-oxyl radicals.
Reduction: The iodine atom can be reduced to form the corresponding benzimidazole derivative.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of N-oxyl radicals.
Reduction: Formation of the corresponding benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-iodobenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various benzimidazole derivatives.
Medicine: It is being explored for its potential anticancer, antimicrobial, and antiviral properties.
Industry: It can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-iodobenzimidoyl Chloride involves its ability to form N-oxyl radicals, which can participate in various chemical reactions. These radicals can interact with molecular targets, such as enzymes and proteins, leading to inhibition or modification of their activity. The presence of the iodine atom and the N-hydroxy group enhances its reactivity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but lacks the iodine atom.
N-Hydroxy-4-chlorobenzimidoyl Chloride: Similar but with a chlorine atom instead of iodine.
N-Hydroxy-4-bromobenzimidoyl Chloride: Similar but with a bromine atom instead of iodine.
Uniqueness
N-Hydroxy-4-iodobenzimidoyl Chloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and its ability to form stable radicals, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H5ClINO |
|---|---|
Molekulargewicht |
281.48 g/mol |
IUPAC-Name |
N-hydroxy-4-iodobenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5ClINO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H |
InChI-Schlüssel |
FELCGMDWRKKFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=NO)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)

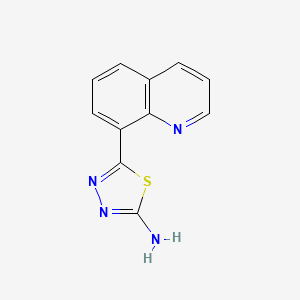
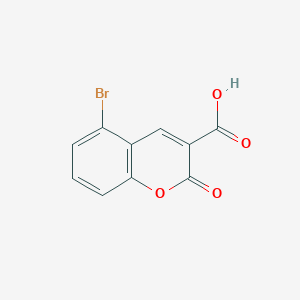

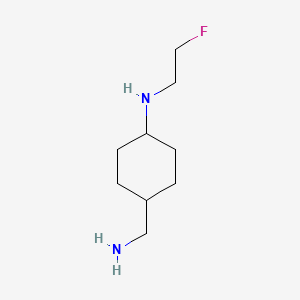

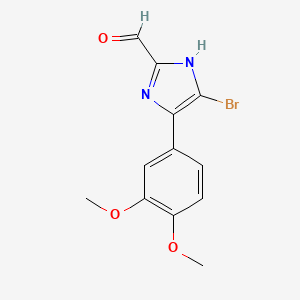
![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)



